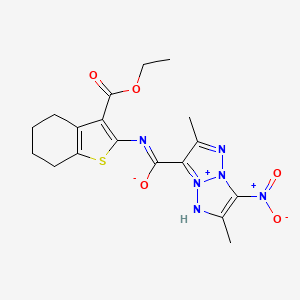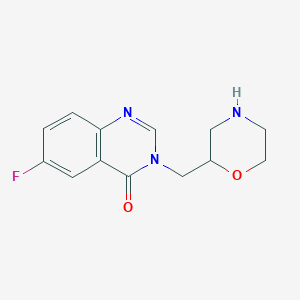![molecular formula C18H22N2O2 B6089133 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPP is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
作用机制
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol works by binding to the active site of MAO-B, which prevents the enzyme from breaking down dopamine. This leads to an increase in the levels of dopamine in the brain, which can have both beneficial and detrimental effects. On the one hand, increased dopamine levels can improve mood, motivation, and cognitive function. On the other hand, excessive dopamine release can lead to neurotoxicity and cell death.
Biochemical and Physiological Effects:
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been found to increase dopamine levels in the brain, improve cognitive function, and reduce the symptoms of depression and anxiety. However, 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has also been shown to have neurotoxic effects, particularly at high doses. In humans, 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been used to study the role of dopamine in various psychiatric disorders, including depression, schizophrenia, and addiction.
实验室实验的优点和局限性
One advantage of using 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in lab experiments is its specificity for MAO-B. Unlike other compounds that inhibit both MAO-A and MAO-B, 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol selectively targets MAO-B, which allows researchers to study the specific effects of MAO-B inhibition on behavior and cognition. However, one limitation of using 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is its potential for neurotoxicity at high doses. This can make it difficult to determine the optimal dose for experimental studies.
未来方向
There are several future directions for research on 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. One area of interest is the role of 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in the treatment of depression and other psychiatric disorders. Another area of interest is the potential for 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol to be used as a tool for studying the role of dopamine in addiction and reward. Additionally, there is interest in developing new compounds that are more selective and less neurotoxic than 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol for use in lab experiments.
合成方法
The synthesis of 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol is a complex process that involves several steps. The first step is the condensation of 2-(3-pyridinyl)-1-piperidinecarboxaldehyde with 4-methoxyphenylmagnesium bromide. The resulting intermediate is then treated with hydrochloric acid to obtain 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol. The yield of 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol in this synthesis method is typically around 50%.
科学研究应用
4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol has been extensively used in scientific research due to its ability to inhibit MAO-B. MAO-B is an enzyme that is involved in the breakdown of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting MAO-B, 4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol increases the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
属性
IUPAC Name |
4-methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-16-7-8-18(21)15(11-16)13-20-10-3-2-6-17(20)14-5-4-9-19-12-14/h4-5,7-9,11-12,17,21H,2-3,6,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIASJTCNOGERCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)
![4-{6-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6089071.png)
![6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone](/img/structure/B6089072.png)
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6089088.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6089095.png)
![6-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6089099.png)
![1-(3-fluorobenzyl)-4-{[(6-methyl-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6089100.png)
![5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B6089110.png)

![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)

![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)